3-Amino-5-bromo-6-(1-pyrrolyl)pyridine
Description
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine is a pyridine derivative featuring three distinct substituents: an amino group at position 3, a bromine atom at position 5, and a 1-pyrrolyl moiety at position 6.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-6-pyrrol-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H,11H2 |
InChI Key |
DEMHCCTWOPYYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-(1-pyrrolyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The pyrrolyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines and other reduced forms of the compound.
Scientific Research Applications
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine involves its interaction with specific molecular targets. The amino and pyrrolyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Positioning and Functional Group Analysis
The compound’s uniqueness lies in the combination and positions of its substituents. Below is a comparative analysis with structurally related pyridine derivatives from catalogs (–12):
*Calculated molecular weight based on formula.
Key Observations:
Electronic Effects: The amino group at position 3 in the target compound likely acts as an electron donor, while bromo at position 5 withdraws electrons.
Pyrrolyl Group Influence : The 1-pyrrolyl substituent at position 6 introduces a π-rich heterocycle, which may facilitate charge-transfer interactions, as seen in CPP . This could make the compound useful in optoelectronic materials.
Comparison with Halogenated Analogs : Bromine at position 5 is common in analogs like HB613 and HB154. However, the absence of bulky groups (e.g., TMS in HB613) in the target compound may improve solubility and synthetic accessibility.
Physicochemical and Functional Differences
- Solubility: The target compound’s pyrrolyl group may enhance solubility in polar aprotic solvents compared to silyl- or morpholino-containing derivatives (e.g., HB613, HB158).
- Photophysical Properties: While CPP exhibits dual fluorescence due to charge transfer , the target compound’s amino and pyrrolyl groups could similarly stabilize excited states, though experimental confirmation is needed.
- Synthetic Utility: The bromo substituent at position 5 offers a handle for further functionalization (e.g., palladium-catalyzed coupling), similar to HB675 (5-Methoxy-4-(trimethylsilyl)nicotinonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
